(2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone

Analytical method validation Pharmaceutical impurity profiling Regulatory compliance

Procure USP-grade CAS 141645-16-1 (Dronedarone Related Compound D) for system suitability testing and impurity quantification in dronedarone ANDA submissions. This compound's specific substitution pattern—2-butyl chain, 5-nitro group, and 3-(4-hydroxybenzoyl) moiety—is essential for its role as a penultimate intermediate and USP-specified reference material. Substitution with analogs compromises method validation and regulatory compliance.

Molecular Formula C19H17NO5
Molecular Weight 339.3 g/mol
CAS No. 141645-16-1
Cat. No. B188110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone
CAS141645-16-1
Molecular FormulaC19H17NO5
Molecular Weight339.3 g/mol
Structural Identifiers
SMILESCCCCC1=C(C2=C(O1)C=CC(=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)O
InChIInChI=1S/C19H17NO5/c1-2-3-4-17-18(19(22)12-5-8-14(21)9-6-12)15-11-13(20(23)24)7-10-16(15)25-17/h5-11,21H,2-4H2,1H3
InChIKeyZJZKLBXEGZKOBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 100 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Butyl-5-nitro-1-benzofuran-3-yl)(4-hydroxyphenyl)methanone CAS 141645-16-1: Key Dronedarone Intermediate and USP Reference Standard


(2-Butyl-5-nitro-1-benzofuran-3-yl)(4-hydroxyphenyl)methanone (CAS 141645-16-1, molecular formula C19H17NO5, MW 339.34) is a synthetic benzofuran derivative characterized by a 2-butyl substituent, a 5-nitro group on the benzofuran core, and a 3-(4-hydroxybenzoyl) moiety [1]. This compound is formally designated as Dronedarone Related Compound D in the United States Pharmacopeia (USP) and is a recognized impurity and key synthetic intermediate in the manufacture of dronedarone hydrochloride, a Class III antiarrhythmic agent indicated for atrial fibrillation . The compound exists as a solid at 20°C with a reported melting point range of 130–135°C and is commercially available at purities typically exceeding 98–99% as determined by HPLC .

Why Generic 2-Butyl-5-nitrobenzofuran Analogs Cannot Substitute for CAS 141645-16-1 in Analytical and Synthetic Workflows


While benzofuran-based intermediates share a common heterocyclic core, CAS 141645-16-1 is chemically and functionally non-interchangeable with its closest structural analogs. The compound's specific substitution pattern — a 2-butyl chain combined with a 5-nitro group and a 3-(4-hydroxybenzoyl) moiety — dictates both its synthetic role as a penultimate intermediate in dronedarone synthesis and its identity as a USP-specified related compound [1]. Substitution of the 4-hydroxyphenyl group with a 4-methoxyphenyl analog (CAS 141627-42-1) or the 2-butyl-5-nitrobenzofuran core with a 2-butyl-5-aminobenzofuran derivative (CAS 141645-23-0) yields compounds with different physicochemical properties, retention times, and regulatory statuses. Such substitutions compromise analytical method validation, fail to meet USP monograph specifications for impurity profiling, and cannot support Abbreviated New Drug Application (ANDA) regulatory submissions where CAS 141645-16-1 is the specified reference material [2]. The evidence below quantifies precisely where and why this specific compound differentiates from plausible alternatives.

Quantitative Differentiation of (2-Butyl-5-nitro-1-benzofuran-3-yl)(4-hydroxyphenyl)methanone (CAS 141645-16-1) from Closest Structural Analogs


USP Reference Standard Designation vs. Unspecified 4-Methoxyphenyl Analog in Dronedarone Impurity Profiling

CAS 141645-16-1 is specifically designated as Dronedarone Related Compound D in the United States Pharmacopeia (USP) monograph for dronedarone, whereas its 4-methoxyphenyl analog (CAS 141627-42-1) lacks this compendial recognition . This designation confers unambiguous regulatory acceptance for use as a system suitability standard and impurity marker in ANDA submissions, a status that structurally similar but non-compendial compounds do not possess [1].

Analytical method validation Pharmaceutical impurity profiling Regulatory compliance

Chemoselective Synthetic Utility: 5-Nitrobenzofuran Intermediate vs. 5-Aminobenzofuran Derivative

CAS 141645-16-1 functions as the immediate precursor to the final dronedarone molecule through a well-defined sequence: O-alkylation with 1-chloro-3-(dibutylamino)propane followed by nitro group reduction to yield the active pharmaceutical ingredient (API) [1]. In contrast, the 5-aminobenzofuran analog (CAS 141645-23-0) represents a downstream product of nitro reduction and is chemically incompatible with the required O-alkylation step due to competing N-alkylation of the free amine .

Pharmaceutical synthesis Dronedarone manufacturing Process chemistry

Chromatographic Resolution: Baseline Separation on Newcrom R1 HPLC Column vs. Co-eluting Impurities

Under optimized reversed-phase HPLC conditions using a Newcrom R1 column, CAS 141645-16-1 achieves baseline resolution from dronedarone and other structurally related impurities, enabling accurate quantification in pharmaceutical quality control assays [1]. This analytical method is specifically validated for this compound in the context of dronedarone impurity profiling, whereas alternative columns or mobile phase conditions may fail to resolve the compound from co-eluting species .

HPLC method development Analytical quality control Impurity quantification

Regulatory Grade Impurity Reference Material vs. Generic Research-Grade Intermediate

CAS 141645-16-1 is supplied as a fully characterized reference standard compliant with ICH Q3A/B guidelines and USP monograph specifications, with documented purity of ≥99% by HPLC and comprehensive certificate of analysis including NMR and MS characterization data [1]. In contrast, generic research-grade benzofuran intermediates (e.g., 2-butyl-3-benzoyl-5-nitrobenzofuran lacking the 4-hydroxy substituent) are typically supplied at lower purity grades (often 95–97%) without full characterization or regulatory documentation .

Reference standards ICH Q3A/B compliance Pharmaceutical quality control

Optimal Procurement and Application Scenarios for (2-Butyl-5-nitro-1-benzofuran-3-yl)(4-hydroxyphenyl)methanone (CAS 141645-16-1)


Abbreviated New Drug Application (ANDA) Dronedarone Impurity Method Validation

Procure USP-grade CAS 141645-16-1 as Dronedarone Related Compound D for system suitability testing and impurity quantification in dronedarone ANDA submissions. This compound is specifically listed in the USP monograph and provides unambiguous regulatory acceptance for impurity profiling methods [1].

Commercial Dronedarone Hydrochloride API Manufacturing Process Control

Utilize CAS 141645-16-1 as the penultimate intermediate in the established dronedarone synthetic route: O-alkylation with 1-chloro-3-(dibutylamino)propane followed by nitro reduction yields the final API. This compound's 5-nitro group is essential for chemoselective O-alkylation without competing amine side reactions [1].

Quality Control Release Testing and Stability Monitoring of Dronedarone Drug Product

Employ CAS 141645-16-1 as a reference standard for HPLC and GC-MS quantification of Dronedarone Related Compound D during batch release testing and long-term stability studies. The validated Newcrom R1 HPLC method provides baseline resolution for accurate impurity quantification in compliance with ICH Q3B thresholds [1].

Analytical Method Development for Benzofuran-Derived Cardiovascular Drug Impurity Profiling

Use CAS 141645-16-1 as a model compound for developing and optimizing reversed-phase HPLC methods for structurally related benzofuran impurities in antiarrhythmic drug analysis. The compound's chromatographic behavior on Newcrom R1 columns serves as a reference point for method transfer and validation [1].

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